molecular formula C12H21IN2O B2879255 5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole CAS No. 1856060-07-5

5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole

Cat. No.: B2879255
CAS No.: 1856060-07-5
M. Wt: 336.217
InChI Key: SPVKYAWPKWOMAO-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a butoxymethyl group at the 5-position, an iodine atom at the 4-position, and an isobutyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride in the presence of a base such as potassium carbonate.

    Isobutylation: The final step involves the alkylation of the nitrogen atom at the 1-position with isobutyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(butoxymethyl)-4-azido-1-isobutyl-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid can produce 5-(butoxymethyl)-4-phenyl-1-isobutyl-1H-pyrazole.

Scientific Research Applications

5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common interactions include binding to active sites of enzymes or receptors, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-isobutyl-1H-pyrazole: Lacks the butoxymethyl group, which may affect its reactivity and applications.

    5-(butoxymethyl)-1-isobutyl-1H-pyrazole: Lacks the iodine atom, which may limit its use in coupling reactions.

    5-(butoxymethyl)-4-iodo-1H-pyrazole: Lacks the isobutyl group, which may influence its biological activity.

Uniqueness

5-(butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butoxymethyl group enhances its solubility and reactivity, while the iodine atom allows for versatile coupling reactions. The isobutyl group may contribute to its biological activity and potential as a pharmaceutical scaffold.

Properties

IUPAC Name

5-(butoxymethyl)-4-iodo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-4-5-6-16-9-12-11(13)7-14-15(12)8-10(2)3/h7,10H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVKYAWPKWOMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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